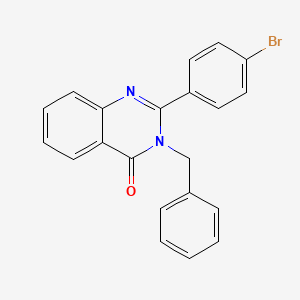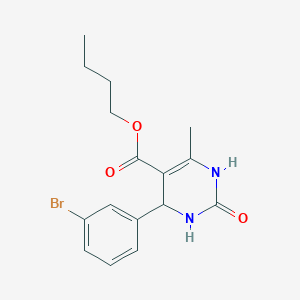
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone, also known as BBQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. BBQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been shown to inhibit the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. The compound has also been found to inhibit the activity of AKT, a protein kinase that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and protect neuronal cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and diverse pharmacological properties. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful consideration should be given to the appropriate concentration and dosing of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone, including the development of more potent analogs with improved pharmacological properties, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its therapeutic potential in other disease areas such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone and its potential toxicity at high doses.
Métodos De Síntesis
The synthesis of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone involves the condensation of 2-aminobenzophenone and 4-bromoaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization to obtain pure 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone. The synthesis of 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been optimized to produce high yields and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has been found to induce apoptosis, inhibit cell migration, and reduce tumor growth in vivo.
In addition to its anti-cancer properties, 3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been found to reduce inflammation in animal models of arthritis and colitis.
3-benzyl-2-(4-bromophenyl)-4(3H)-quinazolinone has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress in neuronal cells.
Propiedades
IUPAC Name |
3-benzyl-2-(4-bromophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O/c22-17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(25)24(20)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZDUZOMSZRDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)

![2-{5-[(4-acetyl-1-piperazinyl)carbonyl]-2-chlorophenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5199630.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5199632.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5199641.png)


![6-(3,5-dichloro-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5199671.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B5199678.png)
![3-(4-methoxybenzyl)-1-methyl-8-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5199696.png)
![1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199697.png)
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
![3-methoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5199714.png)